(R)-Hexaconazole is a chiral isomer of hexaconazole, a broad-spectrum systemic triazole fungicide primarily utilized in agriculture to combat various fungal diseases, particularly those caused by Ascomycetes and Basidiomycetes. Its chemical formula is , and it exhibits a unique structure characterized by a triazole ring and multiple chlorine substituents, which contribute to its fungicidal properties. The compound is known for its low aqueous solubility and moderate toxicity to non-target organisms, including birds and aquatic life, while being less harmful to honeybees .
(R)-Hexaconazole functions primarily as an inhibitor of ergosterol biosynthesis, a critical component of fungal cell membranes. It disrupts membrane function by inhibiting the cytochrome P450-dependent 14α-demethylation pathway, which is essential for the synthesis of ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. Additionally, studies have shown that hexaconazole can undergo phase-1 metabolism in mammals, leading to various metabolites that may influence its biological activity .
The synthesis of (R)-hexaconazole typically involves multi-step organic reactions starting from simpler precursors. The process often includes:
Specific synthetic routes may vary depending on the desired purity and yield, but they generally adhere to principles of asymmetric synthesis to favor the (R)-enantiomer .
(R)-Hexaconazole is primarily used in agricultural settings as a fungicide. Its applications include:
Research on (R)-hexaconazole has indicated several interactions with biological systems:
(R)-Hexaconazole is part of a broader class of triazole fungicides. Some similar compounds include:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Fluconazole | C₁₄H₁₃F₂N₃O | Antifungal used primarily for systemic infections; inhibits ergosterol synthesis. |
Itraconazole | C₁₅H₁₄Cl₂N₄O | Broad-spectrum antifungal; used for systemic infections; inhibits ergosterol biosynthesis. |
Tebuconazole | C₁₄H₁₈ClN₃O | Systemic fungicide effective against various plant pathogens; similar mechanism of action. |
(R)-Hexaconazole stands out due to its specific structural configuration and targeted efficacy against certain fungal diseases prevalent in Asian agriculture. Its unique chlorination pattern also contributes to its distinct environmental behavior compared to other triazole fungicides, making it a subject of interest for both agricultural use and environmental studies .
The International Union of Pure and Applied Chemistry (IUPAC) name for (R)-Hexaconazole is (R)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol. This nomenclature reflects the compound’s phenyl-substituted hexanol backbone linked to a triazole ring.
(R)-Hexaconazole has the molecular formula C₁₄H₁₇Cl₂N₃O, with a molecular weight of 314.21 g/mol. The formula accounts for two chlorine atoms, three nitrogen atoms, and one hydroxyl group.
The compound’s structure features: